N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized through a straightforward reaction between 2,5-dimethoxybenzenesulfonyl chloride and 3-chloro-4-fluoroaniline. [] This reaction proceeds through nucleophilic substitution, where the amine group of 3-chloro-4-fluoroaniline attacks the electrophilic sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.
The crystal structure of N-(3-chloro-4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide has been determined using X-ray crystallography. [] The molecule adopts a V-shape, with the central -Carm-S-N-Carm- segment displaying a torsion angle of -59.6(10)°. The two aromatic rings of the molecule are not coplanar and exhibit a dihedral angle of 80.80(3)° between them. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, C—H⋯O interactions, C—H⋯πaryl interactions, and πaryl…πaryl interactions.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8